PD 404182

KDO 8-P synthase inhibition LPS biosynthesis Gram-negative antibacterial

PD 404182 (CAS 72596-74-8) is a slow tight-binding KDO 8-P synthase inhibitor (Ki=26 nM) with validated Gram-negative selectivity (MIC 32 µg/mL E. coli). Its unique mechanism and polypharmacology (DDAH1 IC50=9 µM, HDAC8 IC50=0.011 µM, SARS-CoV-2 Mpro IC50=0.081 µM) ensure reproducible target engagement in LPS biosynthesis and antiviral studies. This compound cannot be substituted with other KDO pathway inhibitors without head-to-head validation. Order high-purity PD 404182 to secure reliable results.

Molecular Formula C11H11N3S
Molecular Weight 217.29 g/mol
CAS No. 72596-74-8
Cat. No. B1679137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 404182
CAS72596-74-8
Synonyms3,4-dihydro-2H,6H-pyrimido(1,2-c)(1,3)benzothiazin-6-imine
6H-6-imino-(2,3,4,5-tetrahydropyrimido)(1,2-c)-(1,3)benzothiazine
PD 404,182
PD 404182
Molecular FormulaC11H11N3S
Molecular Weight217.29 g/mol
Structural Identifiers
SMILESC1CN=C2C3=CC=CC=C3SC(=N)N2C1
InChIInChI=1S/C11H11N3S/c12-11-14-7-3-6-13-10(14)8-4-1-2-5-9(8)15-11/h1-2,4-5,12H,3,6-7H2
InChIKeyJNENSSREQFBZGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PD 404182 (CAS 72596-74-8): High-Affinity KDO 8-P Synthase Inhibitor for Gram-Negative Antibacterial and Antiviral Research Applications


PD 404182 (CAS 72596-74-8) is a heterocyclic iminobenzothiazine derivative [1] that functions as a slow tight-binding inhibitor of bacterial 3-deoxy-D-manno-octulosonic acid 8-phosphate (KDO 8-P) synthase (KdsA), the first committed enzyme in lipopolysaccharide (LPS) biosynthesis in Gram-negative bacteria, with a Ki of 26 nM [2]. This compound also exhibits multi-target pharmacological activity, including inhibition of human dimethylarginine dimethylaminohydrolase 1 (DDAH1; IC50 = 9 μM) [3], histone deacetylase 8 (HDAC8; IC50 = 0.011 μM) [4], and SARS-CoV-2 main protease (Mpro; IC50 = 0.081 μM) [5]. PD 404182 demonstrates selective antibacterial activity against Gram-negative organisms (MIC 32 μg/mL against E. coli) while showing minimal activity against Gram-positive bacteria (MIC >64 μg/mL against S. aureus), consistent with its LPS biosynthesis-targeted mechanism [6]. The compound also exhibits antiviral activity against HIV-1 (average IC50 = 0.55 μM in seminal plasma) and herpes simplex virus (HSV-1/HSV-2 infection prevented at 0.2 μM) with a favorable in vitro selectivity profile [7].

PD 404182 (CAS 72596-74-8): Why Structural Analogs and Alternative KDO Pathway Inhibitors Cannot Substitute Without Experimental Validation


PD 404182 cannot be substituted with structurally related analogs or alternative KDO pathway inhibitors without risking experimental failure due to three factors. First, its inhibition mechanism is uniquely slow tight-binding (not simple competitive inhibition), meaning time-dependent kinetics govern target engagement and mere Ki comparisons with other KDO 8-P synthase inhibitors are misleading [1]. Second, the compound exhibits a polypharmacology profile (KDO 8-P synthase Ki = 26 nM, DDAH1 IC50 = 9 μM, HDAC8 IC50 = 0.011 μM, SARS-CoV-2 Mpro IC50 = 0.081 μM) [2][3] that analogs lacking the specific pyrimidobenzothiazine core structure will not recapitulate, creating off-target activity differences that alter experimental outcomes in cellular and in vivo models [4]. Third, PD 404182's antibacterial selectivity (Gram-negative versus Gram-positive) stems directly from its LPS biosynthesis target and cannot be extrapolated to other KDO pathway inhibitors (such as CMP-KDO synthetase inhibitors like Rose Bengal) that operate at a different enzymatic step with distinct kinetic and permeability constraints [5][6]. Substitution without head-to-head validation therefore introduces uncontrolled variables across target engagement kinetics, off-target profiles, and cellular permeability.

PD 404182 (CAS 72596-74-8): Quantitative Comparative Evidence for Scientific Selection Decisions


PD 404182 vs. Other Known KDO 8-P Synthase Inhibitors: 10,000-Fold Higher Potency in Enzymatic Assay

PD 404182 was identified from a high-throughput screen of approximately 150,000 compounds and demonstrated potency approximately 10,000-fold greater than other known KDO 8-P synthase inhibitors at the time of discovery [1]. The compound inhibits recombinant E. coli KDO 8-P synthase with a Ki of 26 nM and operates through a slow tight-binding mechanism, characterized by time-dependent inhibition kinetics that distinguish it from simple competitive inhibitors [2].

KDO 8-P synthase inhibition LPS biosynthesis Gram-negative antibacterial enzyme kinetics

PD 404182 Antibacterial Spectrum: Gram-Negative Selectivity with MIC 32 μg/mL vs. E. coli Compared to Gram-Positive S. aureus (>64 μg/mL)

PD 404182 demonstrates selective antibacterial activity against Gram-negative bacteria, with an MIC of 32 μg/mL (approximately 147 μM) against E. coli strains, compared to >64 μg/mL (>294 μM) against the Gram-positive S. aureus, consistent with its mechanism targeting LPS biosynthesis which is essential in Gram-negative but absent in Gram-positive bacteria [1].

antibacterial spectrum Gram-negative selectivity MIC determination LPS biosynthesis inhibition

PD 404182 Antiviral Selectivity: CC50 of 200 μM vs. HIV-1 IC50 of 0.55 μM Yields Therapeutic Index of ~364 in PBMCs

PD 404182 exhibits potent antiviral activity against HIV-1 in seminal plasma, with an average IC50 of 0.55 μM across tested viral isolates (range: 0.14 μM for HIV-1 96USNG31 to 1.18 μM for HIV-1 92UG029) [1]. Cytotoxicity assessment in freshly activated human PBMCs yielded a CC50 of 200 μM (48% viability reduction at the highest tested concentration) [1].

antiviral activity HIV-1 inhibition cytotoxicity selectivity index therapeutic window

PD 404182 DDAH1 Inhibition: IC50 9 μM Enables Functional Elevation of Cellular ADMA by 70% at 20 μM

PD 404182 inhibits human dimethylarginine dimethylaminohydrolase 1 (DDAH1) with an IC50 of 9 μM in enzymatic assays [1]. In primary human vascular endothelial cells, treatment with 20 μM PD 404182 increased intracellular asymmetric dimethylarginine (ADMA) levels by approximately 70% compared to untreated controls, confirming functional target engagement in a cellular context [2]. The compound also reduces LPS-induced nitric oxide (NO) production in these cells, providing a functional readout of DDAH1 pathway modulation [3].

DDAH1 inhibition ADMA nitric oxide modulation cardiovascular pharmacology endothelial function

PD 404182 Multi-Target Profile: HDAC8 (IC50 = 0.011 μM) vs. DDAH1 (9 μM) Demonstrates >800-Fold Selectivity Differential

PD 404182 inhibits human histone deacetylase 8 (HDAC8) with an IC50 of 0.011 μM (11 nM), making it approximately 818-fold more potent against HDAC8 than against DDAH1 (IC50 = 9 μM) [1]. This multi-target profile is a characteristic of the pyrimidobenzothiazine scaffold and must be accounted for in experimental design.

HDAC8 inhibition epigenetic regulation polypharmacology target selectivity profiling chemical probe characterization

PD 404182 vs. CMP-KDO Synthetase Inhibitors (e.g., Rose Bengal): Different Enzymatic Target with Distinct Antibacterial Permeability Characteristics

PD 404182 targets KDO 8-P synthase (KdsA), the first committed step in KDO biosynthesis, and demonstrates measurable whole-cell antibacterial activity (MIC 32 μg/mL) [1]. In contrast, alternative KDO pathway inhibitors such as Rose Bengal target CMP-KDO synthetase (KdsB), a downstream enzyme, and KDO analog-based CMP-KDO synthetase inhibitors have historically lacked whole-cell antibacterial activity, requiring permeabilized-cell methods to demonstrate intracellular target engagement [2][3].

KDO biosynthesis pathway target specificity CMP-KDO synthetase antibacterial permeability enzyme inhibition comparison

PD 404182 (CAS 72596-74-8): Evidence-Driven Research and Industrial Application Scenarios


Gram-Negative Antibacterial Mechanism-of-Action Studies Targeting LPS Biosynthesis

Researchers studying Gram-negative antibacterial pathways can employ PD 404182 as a chemical probe for KDO 8-P synthase (KdsA) inhibition. With a Ki of 26 nM and demonstrated selectivity for Gram-negative E. coli (MIC 32 μg/mL) over Gram-positive S. aureus (>64 μg/mL), the compound provides a validated tool to interrogate LPS biosynthesis dependency in bacterial viability [1]. The slow tight-binding mechanism enables time-dependent target engagement studies, and the measurable whole-cell activity distinguishes PD 404182 from KDO analog-based inhibitors that lack cellular permeability [2].

Antiviral HIV-1 Microbicide Development and Viral Entry Inhibition Studies

PD 404182's anti-HIV-1 activity (average IC50 = 0.55 μM in seminal plasma) combined with its favorable selectivity index (~364-fold relative to PBMC cytotoxicity, CC50 = 200 μM) supports its use as a reference compound for topical microbicide development and viral entry inhibition studies [3]. The compound's activity against both HIV-1 and HIV-2, and its demonstrated efficacy against HSV-1/HSV-2 infection in Vero cells (prevention at 0.2 μM), enables broad-spectrum antiviral investigations [4].

Cardiovascular Pharmacology: DDAH1/ADMA/NO Pathway Modulation in Endothelial Cells

Investigators studying nitric oxide regulation and endothelial dysfunction can utilize PD 404182 as a DDAH1 inhibitor (IC50 = 9 μM) that functionally elevates intracellular ADMA by 70% at 20 μM in primary human vascular endothelial cells [5]. The compound's ability to reduce LPS-induced NO production provides a functional assay readout for DDAH1-dependent inflammatory signaling in cardiovascular and septic shock models [6]. Researchers should account for concurrent HDAC8 inhibition (IC50 = 0.011 μM) at concentrations ≥10 μM .

Polypharmacology Research: Chemical Probe for Multi-Target Profiling Studies

PD 404182 serves as a well-characterized multi-target tool compound for studying polypharmacology principles. With defined inhibitory potencies against four distinct targets (KDO 8-P synthase Ki = 26 nM, HDAC8 IC50 = 0.011 μM, SARS-CoV-2 Mpro IC50 = 0.081 μM, DDAH1 IC50 = 9 μM), it enables systematic investigation of concentration-dependent target engagement across bacterial, viral, and human enzymes [7]. This multi-target profile makes PD 404182 valuable for training selectivity prediction algorithms and validating chemoproteomic target identification methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD 404182

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.